2-[(3-Chlorobenzoyl)amino]-4-methylpentanoic acid
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Overview
Description
Scientific Research Applications
Stereoselective Synthesis and Marine Toxins
- Marine Toxin Research : A study by Giordano et al. (1999) focused on the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acid, a component of the antitumor antibiotic bleomycin A2. This research is significant in understanding the stereochemistry of amino acids in marine toxins like janolusimide.
Crystal Structure Analysis
- Structural Chemistry : The crystal structure of compounds like 2-[(2-carbamoylethyl)amino]-3-methylpentanoic acid was analyzed by Nehls et al. (2013) to understand their biological activity. Such studies contribute to the broader understanding of amino acid derivatives in structural biology.
Electrochemical Properties
- Electrochemistry and Energy Storage : Research by Kowsari et al. (2018) investigated the impact of N‑benzoyl derivatives of isoleucine on the electrochemical properties of conductive polymer films. This has implications for energy storage materials, highlighting the potential of these compounds in supercapacitors and other energy devices.
Synthesis and Derivatives
- Organic Synthesis : The compound has been studied in the context of synthesizing specific amino acids and their derivatives. For example, Koppenhoefer and Schurig (2003) explored the synthesis of (S)-2-chloroalkanoic acids from (S)-2-amino acids, contributing to the field of organic synthesis and chiral chemistry.
Biochemical Applications
- Vitamin B12 Antimetabolites : A study by Perlman et al. (1977) isolated 2-Amino-4-keto-3-methylpentanoic acids from Bacillus cereus fermentations, which were found to be vitamin B12 antimetabolites. This has implications for understanding bacterial metabolism and could inform the development of novel biochemical tools or drugs.
Material Science
- Conductive Polymer Films : The electrochemical properties of N‑benzoyl derivatives of isoleucine were explored in the context of conductive polymer films by Kowsari et al. (2018). This research contributes to the development of new materials for electronic applications.
Chemotherapy Enhancement
- Cancer Research : The compound 2-{[(3, 4-Dichlorophenyl) acetyl]amino}-3-methylpentanoic acid (M4) was studied by Chen et al. (2009) for its potential to enhance chemotherapy in acute promyelocytic leukemia cells. This is a crucial development in cancer treatment research.
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
Similar compounds are known to have varying degrees of oral bioavailability, and are metabolized by the liver before being excreted .
Result of Action
It’s likely that the compound induces changes in cellular processes, potentially leading to therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-[(3-Chlorobenzoyl)amino]-4-methylpentanoic acid . .
Properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-8(2)6-11(13(17)18)15-12(16)9-4-3-5-10(14)7-9/h3-5,7-8,11H,6H2,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOVJYSFGRMIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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